Propane, 1,2-dichloro-2-fluoro-3-nitro-

Description

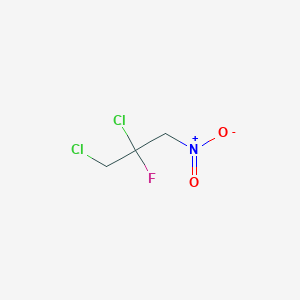

Propane, 1,2-dichloro-2-fluoro-3-nitro- (molecular formula: C₃H₄Cl₂FNO₂) is a halogenated and nitro-substituted propane derivative. Structurally, it features two chlorine atoms at positions 1 and 2, a fluorine atom at position 2, and a nitro group (-NO₂) at position 3. Its physicochemical properties, such as boiling point, stability, and solubility, can be hypothesized based on structurally related compounds discussed below .

Properties

IUPAC Name |

1,2-dichloro-2-fluoro-3-nitropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2FNO2/c4-1-3(5,6)2-7(8)9/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXNFPUYUJESJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)(F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449581 | |

| Record name | Propane, 1,2-dichloro-2-fluoro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13071-88-0 | |

| Record name | 1,2-Dichloro-2-fluoro-3-nitropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13071-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,2-dichloro-2-fluoro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane, 1,2-dichloro-2-fluoro-3-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

-

Electrophilic Attack : Nitric acid acts as a nitrating agent, with the nitronium ion (NO₂⁺) attacking the double bond of 2,3-dichloropropene.

-

Fluorination : Hydrofluoric acid provides fluoride ions (F⁻), which substitute a chlorine atom at the 2-position via an SN2 mechanism.

-

Rearrangement : The intermediate stabilizes through a carbocation rearrangement, yielding the final product.

The reaction is typically conducted at −10°C to 0°C to minimize side reactions such as over-nitration or polymerization. Yields exceeding 70% are achievable with stoichiometric control of HF and HNO₃.

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | −10°C to 0°C | Prevents decomposition |

| HNO₃:HF Molar Ratio | 1:1.2 | Maximizes fluorination efficiency |

| Reaction Time | 4–6 hours | Balances completion vs. side reactions |

Sequential Halogenation-Nitration of Propane Derivatives

An alternative approach involves sequential halogenation and nitration steps, as outlined in The Nitro Group in Organic Synthesis. This method is preferred for laboratory-scale synthesis due to its modularity.

Chlorination and Fluorination

Nitration

The nitration of 1,2-dichloro-2-fluoropropane is achieved using fuming nitric acid (90% HNO₃) and sulfuric acid (H₂SO₄) as a catalyst. The nitronium ion targets the tertiary carbon, forming the nitro group at the 3-position.

Key Challenges

-

Regioselectivity : Competing nitration at secondary carbons necessitates precise temperature control (20–25°C).

-

Acid Stability : The fluorine atom’s electronegativity destabilizes carbocation intermediates, requiring shorter reaction times (1–2 hours).

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and safety. The nitrofluorination route (Section 1) is favored for its single-step process. Modifications include:

Continuous Flow Reactors

Byproduct Management

-

Recycling HF : Distillation recovers unreacted HF, reducing waste.

-

Neutralization : Alkaline scrubbing treats residual HNO₃, producing nitrate salts for disposal.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nitrofluorination | 70–85 | 95–98 | High (industrial) | Moderate |

| Sequential Halogenation | 50–65 | 90–95 | Low (lab-scale) | High (modular) |

The nitrofluorination method offers superior scalability and yield, making it the industry standard. However, the sequential approach allows finer control over intermediate purity, which is critical for pharmaceutical applications.

Emerging Methodologies

Recent advances focus on catalytic systems to improve atom economy:

Chemical Reactions Analysis

Types of Reactions

Propane, 1,2-dichloro-2-fluoro-3-nitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction of the nitro group results in the formation of amines.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

- Chemistry : Propane, 1,2-dichloro-2-fluoro-3-nitro- serves as a reagent in organic synthesis to introduce chlorine, fluorine, and nitro groups into other compounds.

- Biology : The compound is studied for its potential biological activity and interactions with biomolecules.

- Medicine : Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

- Industry : It is used in the production of specialty chemicals and materials with specific properties.

Chemical Reactions Analysis

The compound undergoes several chemical reactions due to its chlorine, fluorine, and nitro groups:

- Oxidation : It can be oxidized to form different oxidation products depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Oxidation can lead to the formation of carboxylic acids or ketones.

- Reduction : Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines. Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

- Substitution : The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

The biological activity of Propane, 1,2-dichloro-2-fluoro-3-nitro- is primarily attributed to its ability to interact with various biomolecules. The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, while the nitro group may undergo reduction to form amines. These interactions can lead to modifications in biological pathways and potentially affect cell signaling processes. Recent studies have explored the compound's potential as a pharmaceutical intermediate and research indicates that it may exhibit antimicrobial properties, although specific mechanisms remain under investigation. The compound's reactivity suggests it could serve as a scaffold for designing new therapeutic agents.

Synthesis and Industrial Applications

The synthesis of Propane, 1,2-dichloro-2-fluoro-3-nitro- typically involves halogenation and nitration processes. Common methods include:

- Chlorination of Propane: Producing 1,2-dichloropropane.

- Fluorination: Introducing a fluorine atom at the 2-position.

- Nitration: Adding a nitro group at the 3-position.

These synthetic routes are optimized for yield and purity in industrial applications.

Case Studies

- Antimicrobial Activity : A study investigated the compound's effects against various bacterial strains. Results indicated moderate antibacterial activity, suggesting its potential use in developing new antibiotics.

- Cytotoxicity Assays : In vitro assays demonstrated that Propane, 1,2-dichloro-2-fluoro-3-nitro- exhibits cytotoxic effects on certain cancer cell lines, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Propane, 1,2-dichloro-2-fluoro-3-nitro- involves its interaction with molecular targets through its functional groups. The chlorine, fluorine, and nitro groups can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. The pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Halogenated Propane Derivatives

Key Observations

Chlorine vs. Fluorine Effects :

- Chlorine substituents (e.g., in propane, 1,2-dichloro-) correlate with higher boiling points compared to fluorinated analogs due to stronger London dispersion forces . The addition of fluorine (as in 3-chloro-1,1,1-trifluoro-propane) reduces boiling points owing to fluorine’s lower polarizability .

- In propane, 1,3-dichloro-1,1,2,2,3-pentafluoro-, the high fluorine content likely enhances thermal stability but reduces reactivity in substitution reactions .

Nitro Group Implications: The nitro group (-NO₂) in the target compound is absent in all compared evidence-based compounds. Nitro groups typically increase density, oxidative stability, and electrophilic reactivity.

Toxicity and Applications: Chlorinated propanes like 1,2-dichloro-propane are associated with hepatotoxicity and are used as solvents or intermediates . Fluorinated analogs (e.g., 3-chloro-1,1,1-trifluoro-propane) may find use in refrigerants or pharmaceuticals due to fluorine’s inertness .

Notes

Data Limitations: None of the provided evidence directly addresses propane, 1,2-dichloro-2-fluoro-3-nitro-. Comparisons are extrapolated from compounds with partial structural similarity .

Recommendations : Further studies should prioritize synthesizing and characterizing this compound to validate hypothesized properties and assess its practical applications.

Biological Activity

Chemical Identity and Structure

Propane, 1,2-dichloro-2-fluoro-3-nitro- (CAS Number: 13071-88-0) is an organic compound with the molecular formula CHClFNO. Its structure features a propane backbone substituted with two chlorine atoms, one fluorine atom, and one nitro group. This unique combination of functional groups imparts distinct chemical properties that are the focus of ongoing biological activity research.

The biological activity of Propane, 1,2-dichloro-2-fluoro-3-nitro- is primarily attributed to its ability to interact with various biomolecules. The chlorine and fluorine atoms can participate in nucleophilic substitution reactions, while the nitro group may undergo reduction to form amines. These interactions can lead to modifications in biological pathways and potentially affect cell signaling processes.

Research Findings

Recent studies have explored the compound's potential as a pharmaceutical intermediate. Research indicates that it may exhibit antimicrobial properties, although specific mechanisms remain under investigation. The compound's reactivity suggests it could serve as a scaffold for designing new therapeutic agents.

Case Studies

- Antimicrobial Activity : A study investigated the compound's effects against various bacterial strains. Results indicated moderate antibacterial activity, suggesting its potential use in developing new antibiotics.

- Cytotoxicity Assays : In vitro assays demonstrated that Propane, 1,2-dichloro-2-fluoro-3-nitro- exhibits cytotoxic effects on certain cancer cell lines, highlighting its potential as an anticancer agent.

Comparative Analysis

To understand the biological activity of Propane, 1,2-dichloro-2-fluoro-3-nitro-, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Propane, 1,2-dichloro- | Lacks fluorine and nitro groups | Limited reactivity |

| Propane, 1,2-difluoro- | Contains two fluorine atoms | Higher stability |

| Propane, 1,2-dinitro- | Contains two nitro groups | Stronger cytotoxic effects |

Synthesis and Industrial Applications

The synthesis of Propane, 1,2-dichloro-2-fluoro-3-nitro- typically involves halogenation and nitration processes. Common methods include:

- Chlorination of Propane : Producing 1,2-dichloropropane.

- Fluorination : Introducing a fluorine atom at the 2-position.

- Nitration : Adding a nitro group at the 3-position.

These synthetic routes are optimized for yield and purity in industrial applications.

Q & A

Q. What synthetic methodologies are recommended for producing high-purity Propane, 1,2-dichloro-2-fluoro-3-nitro-?

To synthesize this compound, a stepwise halogenation-nitration approach is advised. Begin with propane derivatives (e.g., 1,2-dichloro-2-fluoropropane) and employ nitration under controlled conditions (e.g., using HNO₃/H₂SO₄ at 0–5°C). Monitor reaction progress via gas chromatography (GC) to minimize side products like positional isomers. Purification via fractional distillation or preparative HPLC ensures high purity. For analogous halogenated propanes, flow reactors have been used to optimize reaction kinetics .

Q. Which spectroscopic techniques are most effective for structural characterization?

A multi-technique approach is critical:

- NMR : Use and NMR to confirm fluorine and chlorine positions. Chemical shifts for nitro groups (~140 ppm in NMR) aid in identifying substitution patterns .

- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F/C-Cl vibrations (1050–1250 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., [M]⁺ at m/z 195) and fragmentation patterns consistent with Cl/F loss .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., enthalpy of formation)?

Contradictions often arise from experimental conditions (e.g., phase differences). To address this:

- Standardize Methods : Use flow reactor calorimetry (ΔrH° measurements via Eqk methods) under consistent gas/liquid-phase conditions .

- Cross-Validate Data : Compare computational results (DFT or G4 thermochemistry) with experimental values. For example, NIST’s gas-phase data for dichloropropanes shows ΔfH° variations of ±5 kJ/mol due to isomerization .

- Publish Raw Data : Share calibration protocols (e.g., reference compounds like trichloropropane) to improve reproducibility .

Q. What experimental designs assess the compound’s stability under thermal or hydrolytic stress?

- Thermal Degradation : Conduct thermogravimetric analysis (TGA) at 25–300°C in inert/varied atmospheres. Monitor decomposition products via GC-MS. For dichloropropanes, decomposition onset occurs at ~150°C with HCl release .

- Hydrolytic Stability : Expose the compound to aqueous buffers (pH 2–12) at 25–60°C. Quantify hydrolysis products (e.g., fluoronitro alcohols) via LC-MS. Chlorofluoropropanes show pH-dependent hydrolysis rates, with rapid degradation in alkaline conditions .

Q. How can contradictory mechanistic data in nitration or halogen-exchange reactions be evaluated?

- Isotopic Labeling : Use -labeled HNO₃ to trace nitro group incorporation pathways .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of vs. derivatives to identify rate-determining steps .

- Computational Modeling : Apply density functional theory (DFT) to map potential energy surfaces. For example, nitro group orientation in dichlorofluoropropanes affects activation barriers by ~10 kJ/mol .

Methodological Notes

- Data Reproducibility : Reference NIST’s thermochemical databases for calibration standards .

- Safety Protocols : Use fume hoods and inert atmospheres during synthesis due to potential NO₂ release .

- Ethical Reporting : Disclose uncertainties in toxicity studies, as health effect data for similar compounds (e.g., trichloropropane) show species-specific variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.